molecular formula C6H6INO2 B15213678 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone

Cat. No.: B15213678
M. Wt: 251.02 g/mol
InChI Key: FPGLQWKKRCFTTB-UHFFFAOYSA-N
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Description

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C6H6INO2 and a molecular weight of 251.02 g/mol . It is characterized by the presence of an isoxazole ring substituted with an iodine atom and a methyl group, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide, making it a safer and more efficient route for industrial production .

Chemical Reactions Analysis

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the iodo group and the isoxazole ring allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Iodo-3-methylisoxazol-5-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H6INO2

Molecular Weight

251.02 g/mol

IUPAC Name

1-(4-iodo-3-methyl-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H6INO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3

InChI Key

FPGLQWKKRCFTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1I)C(=O)C

Origin of Product

United States

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